molecular formula C9H9F2NO2 B1581330 3,5-Difluoro-D-Phenylalanine CAS No. 266360-63-8

3,5-Difluoro-D-Phenylalanine

Cat. No. B1581330
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-D-Phenylalanine is a phenylalanine derivative . It is used for producing high-quality peptides . The molecular formula is C9H9F2NO2 .


Synthesis Analysis

Fluorinated phenylalanines, including 3,5-Difluoro-D-Phenylalanine, have been synthesized for drug research over the last few decades . The synthesis of fluorinated phenylalanines has been a hot topic due to their considerable industrial and pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of 3,5-Difluoro-D-Phenylalanine is C9H9F2NO2 . The average mass is 201.170 Da and the monoisotopic mass is 201.060135 Da .


Physical And Chemical Properties Analysis

3,5-Difluoro-D-Phenylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 295.1±40.0 °C at 760 mmHg, and a flash point of 132.3±27.3 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Protein Research and Structural Biology

    • Para-pentafluorosulfanyl phenylalanine (SF5Phe) is an unnatural amino acid with exceptional physicochemical properties, including stability under physiological conditions. It's used for genetic encoding in proteins, offering unique opportunities in protein research and structural biology. For instance, SF5Phe has been instrumental in increasing the binding affinity of peptides and in the site-specific modification of proteins. This aids in the precise detection of protein interactions, crucial for structural biology studies (Qianzhu et al., 2020).
  • Phenylalanine Biosynthesis and Production Enhancement

    • Research on L-Phenylalanine (L-Phe) biosynthesis, an amino acid vital in food and medicine, has led to the development of methods that enhance its production. By understanding the key enzymes in the shikimate pathway and manipulating their concentrations, the yield of phenylalanine has been significantly increased. This is vital for industrial-scale production of phenylalanine (Ding et al., 2016).
  • Development of Fluorimetric Chemosensors

    • Fluorescent 4,5-diarylimidazolyl-phenylalanines have been synthesized and assessed as novel amino acid-based fluorimetric chemosensors. These chemosensors are particularly effective for ion recognition, interacting strongly through donor atoms in their side chains, especially for detecting ions like Cu2+ and Fe3+. This application is crucial in biological and analytical chemistry (Esteves et al., 2016).
  • Clinical and Biotechnological Applications

    • Phenylalanine ammonia lyase (PAL) plays a significant role in various clinical, industrial, and biotechnological applications. Its ability to convert L-phenylalanine to trans-cinnamic acid makes it useful in producing optically pure L-phenylalanine for noncaloric sweeteners like aspartame. Moreover, PAL's natural capacity to break down L-phenylalanine is a potential treatment for phenylketonuria (MacDonald & D'Cunha, 2007).
  • Synthesis of Phenylalanine Derivatives for Material Science

    • Phenylalanine and its derivatives, like F5-phenylalanine, have been used to synthesize low-molecular-weight gelators. These have applications in materials science, including drug delivery, tissue engineering, and the removal of pollutants. The unique properties of these derivatives allow for the design of materials with novel properties (Das et al., 2017).
  • Metabolic Engineering and Synthetic Biology

    • In metabolic engineering, phenylalanine ammonia-lyase (PAL) is a key enzyme. It has been used to produce phenylpropanoids in heterologous hosts. PAL's role in linking primary to secondary metabolism makes it a critical component in synthetic biology for producing various compounds, including therapeutic agents and industrial chemicals (Kong, 2015).

Safety And Hazards

While specific safety and hazard information for 3,5-Difluoro-D-Phenylalanine is not available, general precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment are recommended when handling similar compounds .

properties

IUPAC Name

(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMPXZFCIHYIR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351998
Record name 3,5-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-D-Phenylalanine

CAS RN

266360-63-8
Record name 3,5-Difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Tarabout, S Roux, F Gobeaux… - Proceedings of the …, 2011 - National Acad Sciences
Supramolecular self-assembly is an attractive pathway for bottom-up synthesis of novel nanomaterials. In particular, this approach allows the spontaneous formation of structures of well-…
Number of citations: 81 www.pnas.org

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